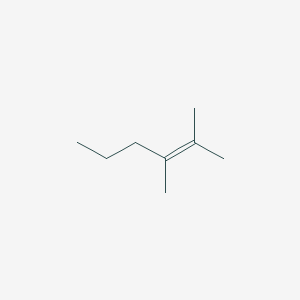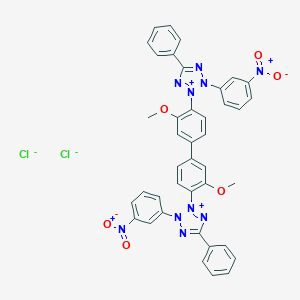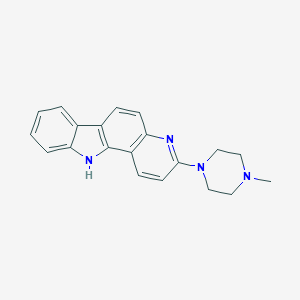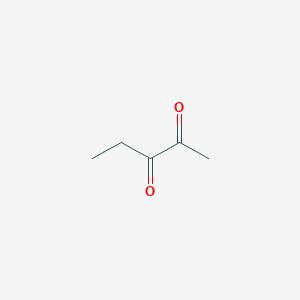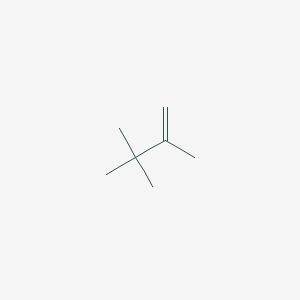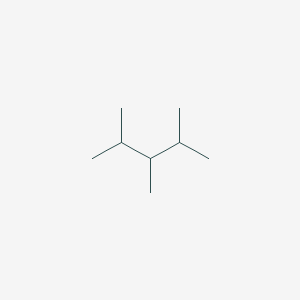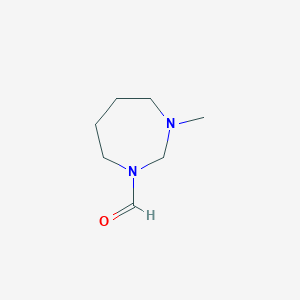
3-Methyl-1,3-diazepane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,3-diazepane-1-carbaldehyde, also known as MDCA, is a heterocyclic organic compound that contains a diazepane ring. It is a colorless liquid that is used in various scientific research applications, especially in the field of organic chemistry. MDCA is synthesized through a multistep process, and its mechanism of action involves its ability to act as a nucleophile in various reactions.
Mécanisme D'action
3-Methyl-1,3-diazepane-1-carbaldehyde acts as a nucleophile in various reactions, including the formation of C-C bonds and the synthesis of chiral compounds. It is also used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its mechanism of action involves its ability to react with electrophiles, such as carbonyl compounds, to form a new bond. The resulting compound can then be used as a building block in further reactions.
Effets Biochimiques Et Physiologiques
3-Methyl-1,3-diazepane-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that is not readily metabolized in the body. It does not have any known toxic effects, and its use in scientific research is considered safe.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1,3-diazepane-1-carbaldehyde has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. Its unique structure and reactivity make it a valuable tool in organic synthesis. However, its synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of pure 3-Methyl-1,3-diazepane-1-carbaldehyde. It is also relatively expensive compared to other reagents, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 3-Methyl-1,3-diazepane-1-carbaldehyde. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 3-Methyl-1,3-diazepane-1-carbaldehyde as a building block in the synthesis of new pharmaceuticals and agrochemicals. 3-Methyl-1,3-diazepane-1-carbaldehyde may also have potential applications in the development of new materials, such as polymers and catalysts. Further research is needed to explore these potential applications and to fully understand the mechanism of action of 3-Methyl-1,3-diazepane-1-carbaldehyde.
Méthodes De Synthèse
3-Methyl-1,3-diazepane-1-carbaldehyde is synthesized through a multistep process that involves the reaction of 2-methyl-1,3-propanediol with paraformaldehyde, followed by the reaction of the resulting compound with ammonia. The final step involves the reaction of the resulting compound with hydrazine hydrate to produce 3-Methyl-1,3-diazepane-1-carbaldehyde. The synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of pure 3-Methyl-1,3-diazepane-1-carbaldehyde.
Applications De Recherche Scientifique
3-Methyl-1,3-diazepane-1-carbaldehyde is used in various scientific research applications, especially in the field of organic chemistry. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-Methyl-1,3-diazepane-1-carbaldehyde is also used as a reagent in various reactions, including the synthesis of chiral compounds and the formation of C-C bonds. Its unique structure and reactivity make it a valuable tool in organic synthesis.
Propriétés
Numéro CAS |
138913-28-7 |
|---|---|
Nom du produit |
3-Methyl-1,3-diazepane-1-carbaldehyde |
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
3-methyl-1,3-diazepane-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c1-8-4-2-3-5-9(6-8)7-10/h7H,2-6H2,1H3 |
Clé InChI |
IIMAVCKPPASFGF-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1)C=O |
SMILES canonique |
CN1CCCCN(C1)C=O |
Synonymes |
1H-1,3-Diazepine-1-carboxaldehyde, hexahydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



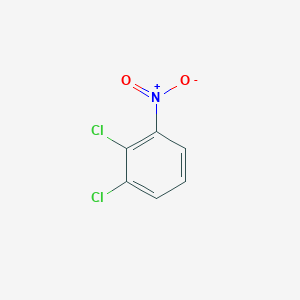
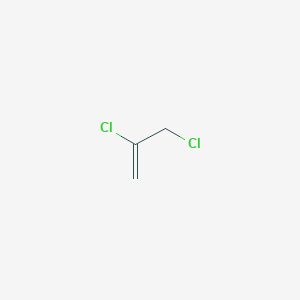
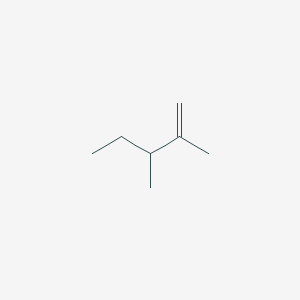
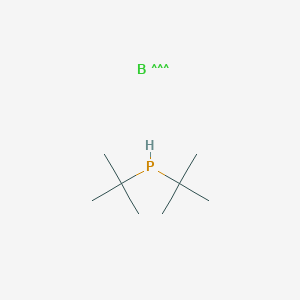
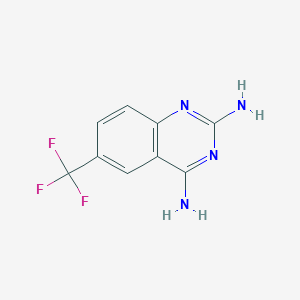
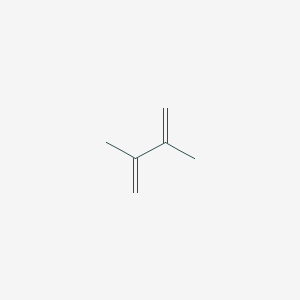
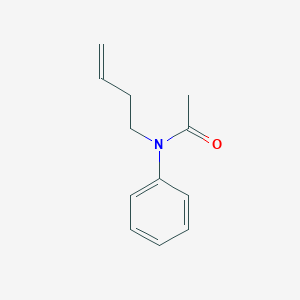
![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)
